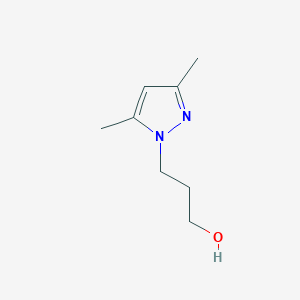
2-Amino-4-bromo-3-nitropyridine
説明
2-Amino-4-bromo-3-nitropyridine (2ABN) is a nitropyridine derivative that has a wide range of applications in the field of science. It is a colorless solid that has been used in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. 2ABN is a versatile molecule that can be used for a variety of purposes, including the synthesis of other molecules, as a biological reagent, and as a catalyst in various chemical reactions. In
科学的研究の応用
Reactivity with Ammonia
2-Amino-4-bromo-3-nitropyridine demonstrates notable reactivity when exposed to ammonia in different solvents, with solvent polarity significantly influencing substitution processes. This reactivity has been leveraged in synthesizing various 2- and 3-aminopyridine derivatives, contributing to the field of organic synthesis and chemical engineering (Hertog & Jouwersma, 1953).
Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes
The compound is used in preparing 4-nitro-6-bromo-2,2'-bipyridines, which are integral in forming homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes have been studied for their chemical and electrochemical properties, indicating potential applications in material science and electrochemistry (Fallahpour, Neuburger, & Zehnder, 1999).
Spectroscopic and Quantum Mechanical Studies
In-depth experimental and theoretical studies on this compound have explored its molecular structure, vibrational characteristics, and electronic properties. Such studies are crucial for understanding the compound's behavior in different chemical environments and its potential applications in various fields of chemistry (Abraham, Prasana, & Muthu, 2017).
Nitro-group Migration in Nucleophilic Substitution Reactions
Research has also focused on the compound's behavior in nucleophilic substitution reactions, particularly the unexpected nitro-group migration. Understanding these reactions is vital for developing new synthetic methods in organic chemistry (Yao, Blake, & Yang, 2005).
Synthesis Techniques
The synthesis of related compounds, like 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, has been explored. These studies contribute to the field of synthetic organic chemistry, providing insights into more efficient synthesis methods and understanding the behavior of halogenated nitropyridines (Hertog, Jouwersma, Van der Wal, & Willebrands-Schogt, 2010).
Crystal Structure Analysis
Structural studies of this compound and its derivatives have been conducted to understand their molecular and crystal structures. Such studies are crucial in materials science for developing new materials with specific properties (Bryndal et al., 2012).
Safety and Hazards
将来の方向性
The future directions for “2-Amino-4-bromo-3-nitropyridine” could involve further exploration of its synthesis methods and its potential applications in various fields. For example, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules , suggesting potential applications in pharmaceuticals and other industries.
作用機序
Target of Action
It is known that nitropyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Nitropyridines are known to react with n2o5 in an organic solvent to form the n-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to form 3-nitropyridine .
Biochemical Pathways
Nitropyridines are known to be involved in various organic synthesis processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its skin permeation is low, as indicated by its Log Kp value .
Result of Action
Nitropyridines are known to be involved in various organic synthesis processes, leading to the formation of different organic compounds .
Action Environment
The action of 2-Amino-4-bromo-3-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which nitropyridines are often used, requires mild and functional group tolerant reaction conditions . Furthermore, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling this compound .
生化学分析
Biochemical Properties
2-Amino-4-bromo-3-nitropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions and can act as a substrate for certain enzymes. The compound’s interactions with biomolecules often involve hydrogen bonding and electrostatic interactions, which can influence the activity and stability of the enzymes and proteins it interacts with .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydroxylation, reduction, and other metabolic reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects .
特性
IUPAC Name |
4-bromo-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFLLNYYVWJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516046 | |
| Record name | 4-Bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-10-5 | |
| Record name | 4-Bromo-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)









